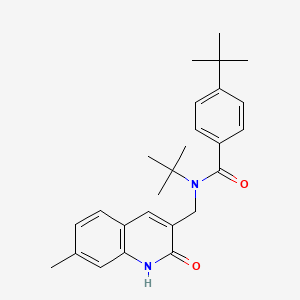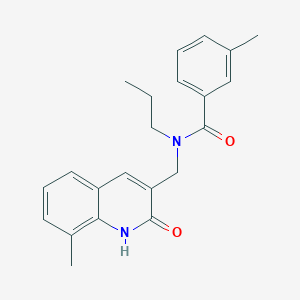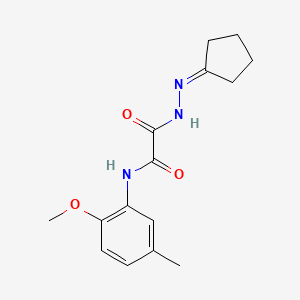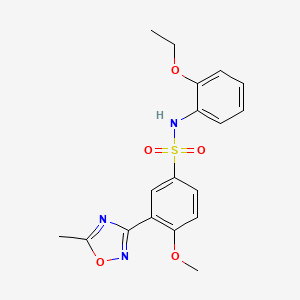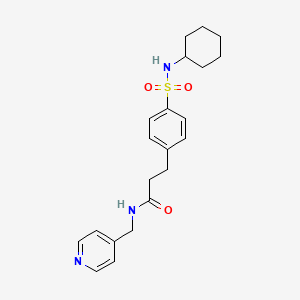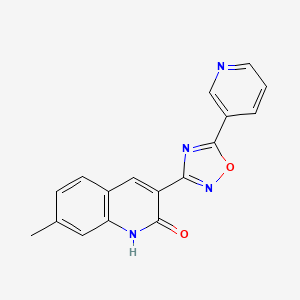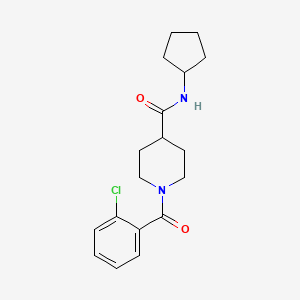
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide, commonly known as N-(4-chlorophenyl)-2-(4-(3-nitrophenylsulfamoyl)phenoxy)acetamide or simply known as N-(4-chlorophenyl)-3-nitro-4-(2-oxy-4-sulfamoylphenyl)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide varies depending on its application. In the field of medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it has been found to inhibit the activity of certain enzymes involved in plant growth and pest metabolism. In material science, it has been found to form stable films on various surfaces due to its unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the field of medicine, it has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. In agriculture, it has been found to inhibit the growth of certain plant species and pests. In material science, it has been found to form stable films on various surfaces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its ability to selectively target certain enzymes and signaling pathways, its ease of synthesis, and its potential applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its potential to interact with other chemicals.
Direcciones Futuras
For the research and development of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide include exploring its potential applications in other fields such as environmental science, energy storage, and drug delivery. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
The synthesis method of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 4-chloroaniline with 4-nitrophenyl sulfone in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 2-(chloromethyl)phenol in the presence of a base such as sodium hydroxide to form the final product.
Aplicaciones Científicas De Investigación
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been found to have potential as a herbicide and pesticide due to its ability to inhibit the growth of certain plant species and pests. In material science, it has been found to have potential as a coating material due to its ability to form stable films on various surfaces.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c21-14-4-6-15(7-5-14)23-31(28,29)19-10-8-18(9-11-19)30-13-20(25)22-16-2-1-3-17(12-16)24(26)27/h1-12,23H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDNPLTHIXUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


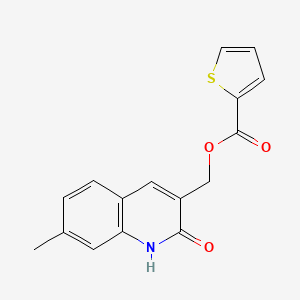
![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
